Cas no 920391-20-4 (1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

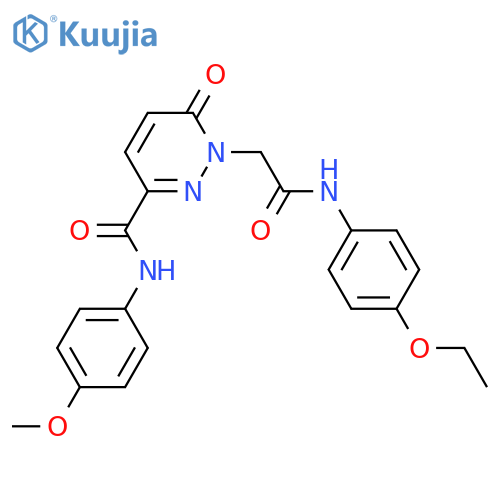

920391-20-4 structure

商品名:1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS番号:920391-20-4

MF:C22H22N4O5

メガワット:422.433885097504

CID:5497137

1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-[2-(4-ethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

- 1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

-

- インチ: 1S/C22H22N4O5/c1-3-31-18-10-6-15(7-11-18)23-20(27)14-26-21(28)13-12-19(25-26)22(29)24-16-4-8-17(30-2)9-5-16/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,29)

- InChIKey: BURDKXOLNNAZCW-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C(OC)C=C2)=O)=NN(CC(NC2=CC=C(OCC)C=C2)=O)C(=O)C=C1

1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2877-0285-2μmol |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-10mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-10μmol |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-5μmol |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-3mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-20μmol |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-4mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-15mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-5mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2877-0285-25mg |

1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |

920391-20-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

920391-20-4 (1-{(4-ethoxyphenyl)carbamoylmethyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬